Cas no 886914-46-1 (5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
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- 5-[[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
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- インチ: 1S/C21H22ClN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
- InChIKey: YWLPFFUFTOYOLV-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(N3CCN(C4=CC=CC(Cl)=C4)CC3)C3SC=CC=3)=C(O)N12
5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0579-3mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-25mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-30mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-40mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-2μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-20mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-10μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-20μmol |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-100mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2631-0579-1mg |
5-{[4-(3-chlorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
886914-46-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Introduction to 5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886914-46-1)
5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 886914-46-1, belongs to a class of heterocyclic molecules that exhibit a unique blend of structural and functional properties. The presence of multiple heterocyclic rings, including piperazine, thiophene, and triazole moieties, contributes to its complex chemical behavior and potential biological activity.
The molecular structure of this compound is characterized by a fused system of a triazolo[3,2-b]thiazole core with an ethyl substituent at the 2-position and a piperazine moiety linked to a thiophenylmethyl group at the 4-position. This arrangement not only imparts a high degree of molecular rigidity but also creates multiple sites for potential interactions with biological targets. The 3-chlorophenyl substituent further enhances the compound's diversity, allowing for fine-tuning of its pharmacological properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential applications in medicinal chemistry. The combination of piperazine and thiophene units in this molecule has been particularly studied for their role in modulating various biological pathways. Piperazine derivatives are well-known for their ability to interact with serotonin and dopamine receptors, making them valuable in the treatment of neurological disorders. Similarly, thiophene-based compounds have shown promise in the development of antiviral and anti-inflammatory agents.
The triazolo[3,2-b]thiazole scaffold is another key feature of this compound that has attracted considerable research interest. This fused ring system has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of an ethyl group at the 2-position and a piperazine-thiophenylmethyl moiety at the 4-position adds further complexity to its structure, potentially enhancing its binding affinity to target proteins.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like 5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol exemplify this principle by incorporating multiple heterocyclic units that can interact with biological targets in unique ways. This approach has led to the discovery of several lead compounds with promising pharmacological profiles. The structural features of this molecule make it a valuable candidate for further investigation in the search for new therapeutic agents.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the various substituents and heterocyclic rings necessitates precise control over reaction conditions and reagent selection. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and reliability. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds that define its structure.
Evaluation of the pharmacological properties of 5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has revealed several interesting findings. In vitro studies have shown that this compound exhibits moderate activity against certain bacterial strains, suggesting potential applications in antibiotic development. Additionally, preliminary data indicate that it may interact with specific enzymes involved in neurotransmitter signaling pathways. These findings underscore the importance of exploring novel heterocyclic compounds for their therapeutic potential.
The future direction of research on this compound will likely focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the substituents and heterocyclic rings, researchers aim to enhance its potency, selectivity, and bioavailability. Computational modeling techniques will play a crucial role in this process by providing insights into how changes in the molecular structure affect its biological activity.
In conclusion, 5-{4-(3-chlorophenyl)piperazin-1-yl(thiophen-2-yl)methyl}-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-oL (CAS No. 886914) is a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to grow,this compound will undoubtedly contribute valuable insights into drug discovery efforts.
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